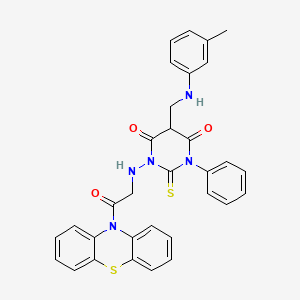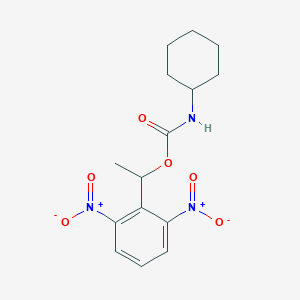
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a dinitrophenyl group attached to an ethyl chain, which is further connected to a cyclohexylcarbamate moiety
Méthodes De Préparation
The synthesis of 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2,6-dinitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexylcarbamate moiety may also contribute to the compound’s overall biological effects by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate include other carbamates and nitroaromatic compounds. For example:
1-(2,4-Dinitrophenyl)ethyl cyclohexylcarbamate: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,6-Dinitrophenyl)ethyl methylcarbamate: Similar structure but with a methyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
133795-11-6 |
|---|---|
Formule moléculaire |
C15H19N3O6 |
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
1-(2,6-dinitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H19N3O6/c1-10(24-15(19)16-11-6-3-2-4-7-11)14-12(17(20)21)8-5-9-13(14)18(22)23/h5,8-11H,2-4,6-7H2,1H3,(H,16,19) |
Clé InChI |
NTWOLVHVPZSEGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
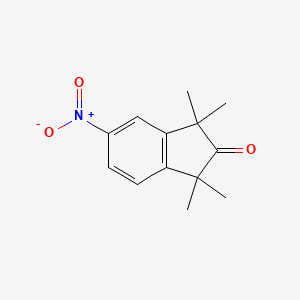
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
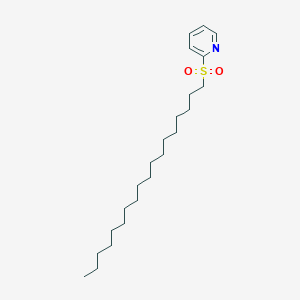
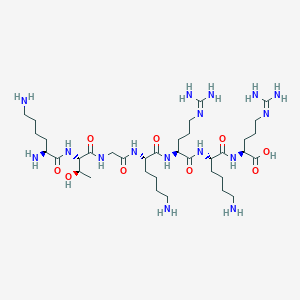
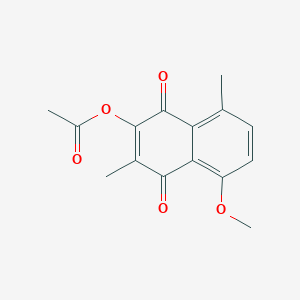
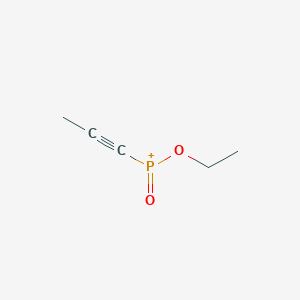
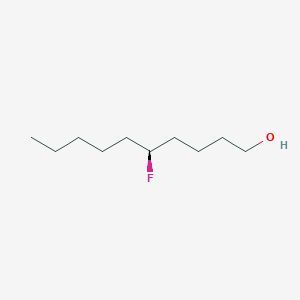
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


